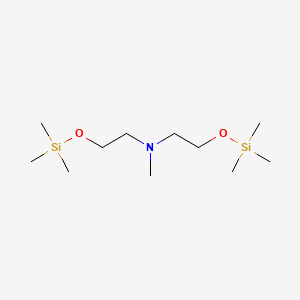
Methanamine, N,N-di(2-trimethylsilyloxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is characterized by the presence of two trimethylsilyloxyethyl groups attached to a methanamine core, making it a derivative of diethanolamine.
準備方法
The synthesis of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- involves the reaction of diethanolamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The reaction can be represented as follows:
Diethanolamine+2Trimethylsilyl chloride→Methanamine, N,N-di(2-trimethylsilyloxyethyl)-+2Hydrochloric acid
化学反応の分析
Methanamine, N,N-di(2-trimethylsilyloxyethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres (e.g., nitrogen or argon), and controlled temperatures to ensure the stability of the trimethylsilyl groups .
科学的研究の応用
Methanamine, N,N-di(2-trimethylsilyloxyethyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthesis processes.
Biology: The compound is utilized in the derivatization of biological samples for gas chromatography-mass spectrometry (GC-MS) analysis, enhancing the volatility and detectability of analytes.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of other organosilicon compounds
作用機序
The mechanism of action of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. This protection is crucial in multi-step organic synthesis, where selective reactions are necessary to achieve the desired product .
類似化合物との比較
Methanamine, N,N-di(2-trimethylsilyloxyethyl)- can be compared with other similar compounds such as:
Methanamine, N,N-bis(2-trimethylsiloxyethyl)-: Similar in structure but with slight variations in the positioning of the trimethylsilyloxy groups.
Methyl bis(2-trimethylsilyloxyethyl) amine: Another derivative with comparable properties but different reactivity profiles.
The uniqueness of Methanamine, N,N-di(2-trimethylsilyloxyethyl)- lies in its specific configuration, which offers distinct advantages in terms of stability and reactivity in synthetic applications .
特性
CAS番号 |
76710-52-6 |
|---|---|
分子式 |
C11H29NO2Si2 |
分子量 |
263.52 g/mol |
IUPAC名 |
N-methyl-2-trimethylsilyloxy-N-(2-trimethylsilyloxyethyl)ethanamine |
InChI |
InChI=1S/C11H29NO2Si2/c1-12(8-10-13-15(2,3)4)9-11-14-16(5,6)7/h8-11H2,1-7H3 |
InChIキー |
FAJPYHFAPOGNPE-UHFFFAOYSA-N |
正規SMILES |
CN(CCO[Si](C)(C)C)CCO[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


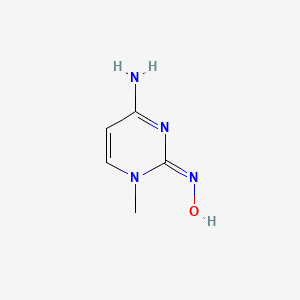

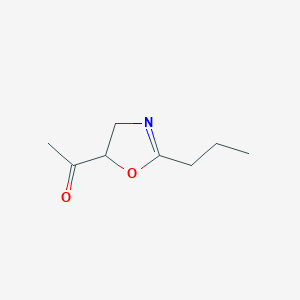
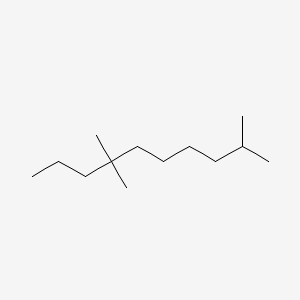
![Tricyclo[4.2.0.02,4]oct-7-en-5-one](/img/structure/B13803112.png)
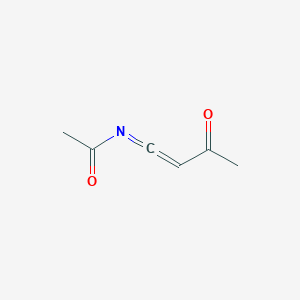

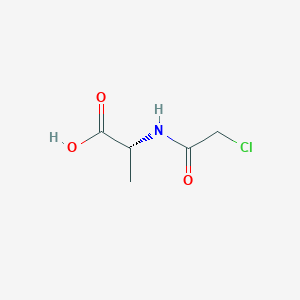
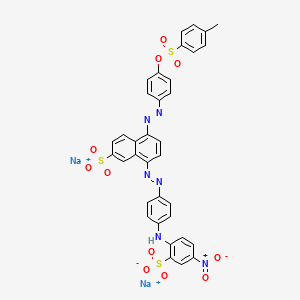
![9-(3-Hydroxyphenyl)-8-oxa-10-thiabicyclo[4.4.0]deca-1,3,5-trien-7-one](/img/structure/B13803144.png)

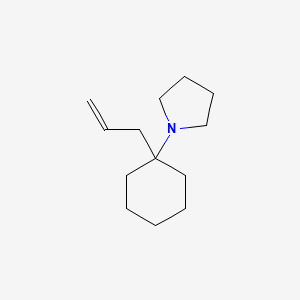
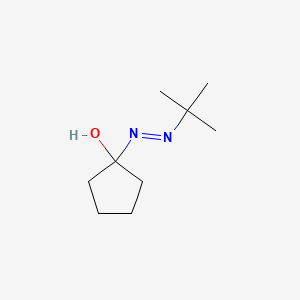
![(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]pentanedioic acid](/img/structure/B13803166.png)
